

Spectroscopic Data for 4-Iodobenzenesulfonohydrazide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Iodobenzenesulfonohydrazide

Cat. No.: B3120891

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Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. **4-Iodobenzenesulfonohydrazide**, a molecule featuring a sulfonohydrazide moiety attached to an iodinated benzene ring, represents a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. The presence of the iodo-group provides a handle for further functionalization via cross-coupling reactions, while the sulfonohydrazide group is a key pharmacophore in various therapeutic agents.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Iodobenzenesulfonohydrazide** (CAS No: 2751-27-1), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not readily available in public databases, this guide will present predicted data based on established principles of spectroscopy and data from analogous structures. The aim is to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For **4-Iodobenzenesulfonohydrazide**, both ^1H and ^{13}C NMR are crucial for confirming its structure.

Experimental Protocol for NMR Analysis

A self-validating system for NMR analysis ensures reproducibility and accuracy. The following protocol is recommended:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-Iodobenzenesulfonohydrazide**.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO- d_6 , in a clean, dry NMR tube. The choice of DMSO- d_6 is predicated on its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak which can be used as an internal reference.
 - Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.^[1]
 - Tune and shim the instrument to the specific probe and solvent to ensure a homogeneous magnetic field.
 - Set the acquisition parameters for ^1H NMR, including a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be required due to the low natural abundance of the ^{13}C isotope.^[2]
- Data Acquisition and Processing:
 - Acquire the ^1H and ^{13}C NMR spectra.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **4-Iodobenzenesulfonohydrazide** in DMSO-d₆ is summarized in the table below.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~9.5 (broad s)	Singlet	1H	-	-SO ₂ NH-
~7.8 (d)	Doublet	2H	~8.5	Ar-H ortho to -I
~7.6 (d)	Doublet	2H	~8.5	Ar-H ortho to -SO ₂ NHNH ₂
~4.3 (broad s)	Singlet	2H	-	-NH ₂

Interpretation and Causality:

- The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution on the benzene ring. The protons ortho to the iodine atom are predicted to be more deshielded (downfield) compared to those ortho to the sulfonohydrazide group due to the electron-withdrawing nature of the sulfonyl group and the anisotropic effect of the iodine atom. The expected coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.
- The protons of the -NH- and -NH₂ groups are exchangeable and their signals are often broad. Their chemical shifts can vary depending on the concentration, temperature, and solvent. In DMSO-d₆, these protons are expected to be observed as distinct broad singlets.

Predicted ¹³C NMR Data

The predicted ^{13}C NMR spectrum of **4-Iodobenzenesulfonohydrazide** in DMSO-d_6 is detailed below.

Chemical Shift (δ , ppm)	Assignment
~145	Ar-C attached to $-\text{SO}_2-$
~138	Ar-C ortho to $-\text{SO}_2-$
~128	Ar-C ortho to -I
~100	Ar-C attached to -I

Interpretation and Causality:

- The number of signals (four) is consistent with the four distinct carbon environments in the para-substituted benzene ring.
- The carbon atom attached to the iodine (C-I) is expected to have the most upfield chemical shift due to the heavy atom effect of iodine.
- The carbon atom attached to the sulfonyl group (C-S) is predicted to be the most deshielded (downfield) due to the strong electron-withdrawing effect of the $-\text{SO}_2\text{NHNH}_2$ group.
- The remaining two signals correspond to the ortho- and meta- carbons relative to the substituents, with their chemical shifts influenced by the electronic effects of both the iodo and sulfonohydrazide groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol for IR Analysis

For a solid sample like **4-Iodobenzenesulfonohydrazide**, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

- Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the background spectrum of the empty ATR setup.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument's software will automatically subtract the background from the sample spectrum.

Predicted IR Data

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3350-3250	Medium, Broad	N-H stretch	-NH ₂ and -NH-
3100-3000	Medium	C-H stretch	Aromatic
1600-1580	Medium	C=C stretch	Aromatic ring
1350-1300	Strong	Asymmetric S=O stretch	Sulfonyl
1180-1140	Strong	Symmetric S=O stretch	Sulfonyl
~830	Strong	C-H out-of-plane bend	para-disubstituted benzene
~750	Strong	C-I stretch	Aryl iodide

Interpretation and Causality:

- The presence of two distinct N-H stretching bands in the 3350-3250 cm^{-1} region would confirm the -NHNH₂ group.
- The strong absorptions for the symmetric and asymmetric stretching of the S=O bonds are characteristic of the sulfonyl group and provide strong evidence for this functional group.[4]
- The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.
- A strong band around 830 cm^{-1} is a key indicator of 1,4- (para) disubstitution on a benzene ring.
- The C-I stretching vibration is expected to appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a suitable technique for a polar molecule like **4-Iodobenzenesulfonohydrazide**.

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer.
 - Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.
 - Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Predicted Mass Spectrometry Data

The molecular weight of **4-Iodobenzenesulfonohydrazide** ($C_6H_7IN_2O_2S$) is 298.10 g/mol .[5]

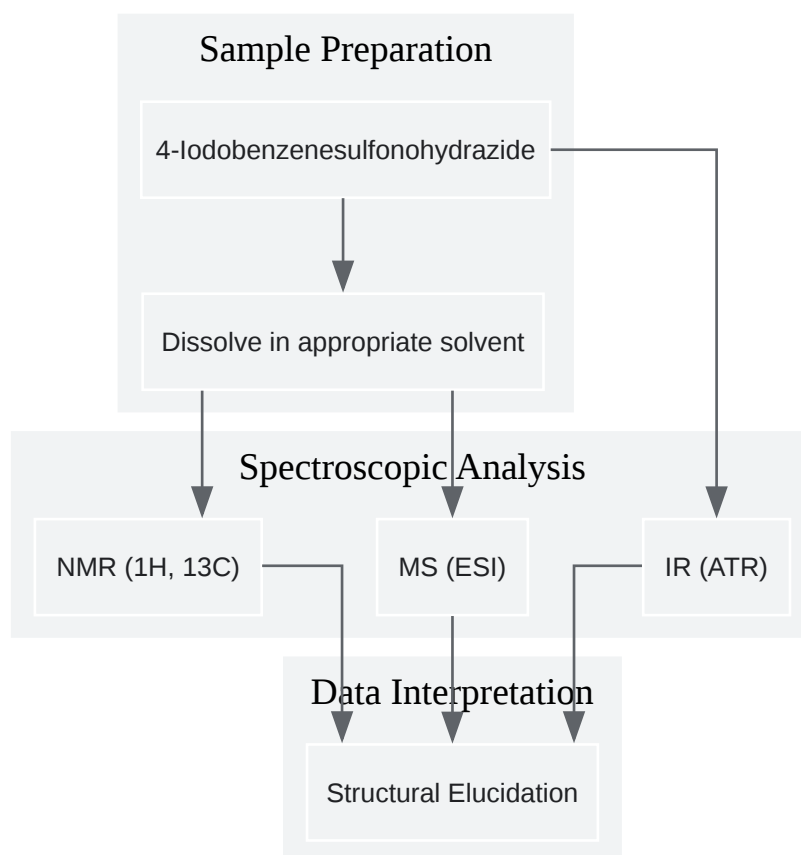
m/z (predicted)	Ion
299.9351	$[M+H]^+$ (protonated molecule)
297.9195	$[M-H]^-$ (deprotonated molecule)
282	$[M-NH_2]^+$
155	$[C_6H_4I]^+$
141	$[SO_2NHNH_2]^+$

Interpretation and Causality:

- In positive ion mode ESI-MS, the protonated molecule $[M+H]^+$ is expected to be the base peak.
- High-resolution mass spectrometry would provide the exact mass, which can be used to confirm the molecular formula.
- The fragmentation pattern would likely involve the cleavage of the S-N and S-C bonds. Key predicted fragments include the loss of the amino group, the iodophenyl cation, and the sulfonohydrazide moiety.

Visualization of Experimental Workflow and Fragmentation

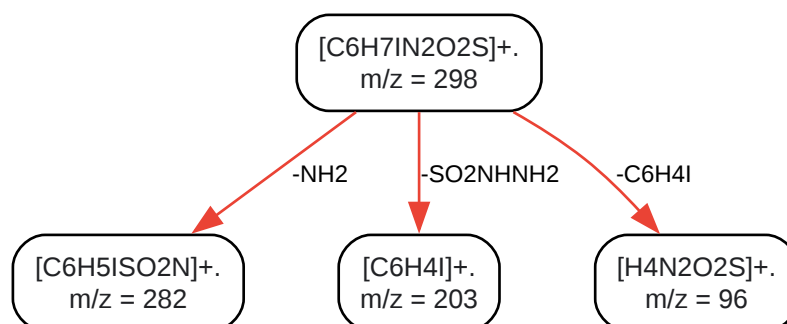
General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Predicted ESI-MS Fragmentation Pathway



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Caption: Predicted ESI-MS fragmentation of **4-Iodobenzenesulfonohydrazide**.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for **4-Iodobenzenesulfonohydrazide**. By outlining the expected spectral features and the underlying principles, this document serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable data, forming a self-validating system for structural confirmation. While the data presented is predictive, it is grounded in established spectroscopic theory and data from analogous molecules, offering a robust starting point for the empirical analysis of **4-Iodobenzenesulfonohydrazide**.

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